molecular formula C14H10Cl3NO B11988230 2,4-Dichloro-6-((3-chloro-2-methyl-phenylimino)-methyl)-phenol

2,4-Dichloro-6-((3-chloro-2-methyl-phenylimino)-methyl)-phenol

Cat. No.: B11988230
M. Wt: 314.6 g/mol
InChI Key: PDCNGLCVKKCUDQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2,4-Dichloro-6-((3-chloro-2-methyl-phenylimino)-methyl)-phenol is an organic compound that belongs to the class of phenols This compound is characterized by the presence of multiple chlorine atoms and a phenylimino group attached to a phenol ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,4-Dichloro-6-((3-chloro-2-methyl-phenylimino)-methyl)-phenol typically involves the following steps:

    Starting Materials: The synthesis begins with 2,4-dichlorophenol and 3-chloro-2-methylaniline as the primary starting materials.

    Formation of Schiff Base: The 3-chloro-2-methylaniline is reacted with formaldehyde to form a Schiff base intermediate.

    Condensation Reaction: The Schiff base intermediate is then condensed with 2,4-dichlorophenol under acidic conditions to yield the final product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to ensure efficient mixing and reaction control. The use of catalysts and optimized reaction conditions can enhance the yield and purity of the product.

Chemical Reactions Analysis

Types of Reactions

2,4-Dichloro-6-((3-chloro-2-methyl-phenylimino)-methyl)-phenol can undergo various chemical reactions, including:

    Oxidation: The phenol group can be oxidized to form quinones.

    Reduction: The imino group can be reduced to form amines.

    Substitution: The chlorine atoms can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.

    Substitution: Nucleophiles like hydroxide ions or amines can be used for substitution reactions.

Major Products Formed

    Oxidation: Quinone derivatives.

    Reduction: Amino derivatives.

    Substitution: Various substituted phenol derivatives depending on the nucleophile used.

Scientific Research Applications

2,4-Dichloro-6-((3-chloro-2-methyl-phenylimino)-methyl)-phenol has several scientific research applications:

    Chemistry: It is used as a building block for the synthesis of more complex organic molecules.

    Biology: It is studied for its potential biological activities, including antimicrobial and antifungal properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent.

    Industry: It is used in the production of specialty chemicals and as an intermediate in the synthesis of dyes and pigments.

Mechanism of Action

The mechanism of action of 2,4-Dichloro-6-((3-chloro-2-methyl-phenylimino)-methyl)-phenol involves its interaction with specific molecular targets. The phenol group can interact with enzymes and proteins, potentially inhibiting their activity. The imino group can form hydrogen bonds with biological molecules, affecting their function. The chlorine atoms can enhance the compound’s lipophilicity, facilitating its penetration into cells.

Comparison with Similar Compounds

Similar Compounds

    2,4-Dichlorophenol: Lacks the imino and methyl groups.

    3-Chloro-2-methylphenol: Lacks the dichloro and imino groups.

    2,4-Dichloro-6-((phenylimino)-methyl)-phenol: Lacks the additional chlorine and methyl groups on the phenyl ring.

Uniqueness

2,4-Dichloro-6-((3-chloro-2-methyl-phenylimino)-methyl)-phenol is unique due to the presence of multiple chlorine atoms, a phenylimino group, and a methyl group

Properties

Molecular Formula

C14H10Cl3NO

Molecular Weight

314.6 g/mol

IUPAC Name

2,4-dichloro-6-[(3-chloro-2-methylphenyl)iminomethyl]phenol

InChI

InChI=1S/C14H10Cl3NO/c1-8-11(16)3-2-4-13(8)18-7-9-5-10(15)6-12(17)14(9)19/h2-7,19H,1H3

InChI Key

PDCNGLCVKKCUDQ-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=CC=C1Cl)N=CC2=C(C(=CC(=C2)Cl)Cl)O

Origin of Product

United States

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